Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of methyl 4-chloro-2-nitrobenzoate as a starting material, which undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that similar compounds can bind to the active sites of various proteins, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: A closely related compound with similar chemical properties.
Methyl 4-chloro-2-nitrobenzoate: Used as a precursor in the synthesis of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate.
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with comparable reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClO3S |
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Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7ClO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
InChI Key |
JEULTSSFLYPHCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O |
Origin of Product |
United States |
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